

AC-430: A Preclinical Comparison with Standard of Care in Oncology Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AC-430

Cat. No.: B1440854

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical data for **AC-430**, a selective Janus Kinase 2 (JAK2) inhibitor, and the current standard of care for diseases where JAK2 inhibition is a validated therapeutic strategy, such as myeloproliferative neoplasms (MPNs). Due to the limited publicly available preclinical data for **AC-430**, this comparison is constructed using available information on **AC-430** and more extensive, publicly available data for the approved JAK1/2 inhibitor, Ruxolitinib, which serves as a benchmark for the standard of care.

Disclaimer: **AC-430** was an investigational compound developed by Ambit Biosciences, which was later acquired by Daiichi Sankyo. Publicly available information on its development is limited and dated. The development of **AC-430** appears to have been discontinued. Therefore, this guide is based on historical data and inferences drawn from the preclinical profiles of other JAK2 inhibitors.

Overview of AC-430

AC-430 is a potent and selective small molecule inhibitor of JAK2. Preclinical studies have indicated its potential therapeutic utility in both oncology and autoimmune diseases. Reports from Ambit Biosciences highlighted that in preclinical models, **AC-430** demonstrated significant efficacy and was well-tolerated at oral doses as low as 10 mg/kg/day. It exhibited potency against both wild-type JAK2 and the V617F mutant form, which is a common driver in MPNs.

Standard of Care: Ruxolitinib

Ruxolitinib (Jakafi®) is a first-in-class JAK1/JAK2 inhibitor approved for the treatment of intermediate or high-risk myelofibrosis, polycythemia vera, and steroid-refractory acute graft-versus-host disease. Its preclinical profile is well-documented and serves as a robust comparator for novel JAK2 inhibitors.

Quantitative Data Presentation

As direct head-to-head preclinical data for **AC-430** versus a standard of care is not publicly available, the following tables summarize key preclinical metrics for **AC-430** (based on limited information) and Ruxolitinib (as a representative standard of care).

Table 1: In Vitro Potency of **AC-430** and Ruxolitinib

Compound	Target	IC50 (nM)	Cell-Based Assay
AC-430	JAK2	Data not publicly available	Potent inhibition of JAK2 and JAK2V617F in cell-based models
Ruxolitinib	JAK1	3.3	Inhibition of STAT3 phosphorylation (IL-6 stimulated)
JAK2	2.8	Inhibition of erythroid colony formation (EPO-stimulated)	

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate greater potency.

Table 2: In Vivo Efficacy in Preclinical Models of Myeloproliferative Neoplasms

Compound	Animal Model	Key Efficacy Endpoints	Notable Findings
AC-430	Oncology and autoimmune models	Significant efficacy at oral doses as low as 10 mg/kg/day	Well-tolerated
Ruxolitinib	JAK2V617F-driven MPN mouse model	Reduction in spleen size, normalization of white blood cell counts, prolonged survival	Dose-dependent reduction in splenomegaly and inflammatory cytokines

Experimental Protocols

Detailed experimental protocols for **AC-430** are not publicly available. The following is a representative protocol for a preclinical in vivo study of a JAK inhibitor in a mouse model of MPN, based on studies with Ruxolitinib.

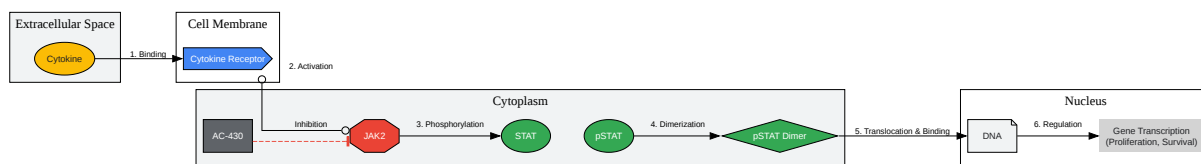
Representative In Vivo Efficacy Study Protocol for a JAK2 Inhibitor in an MPN Mouse Model:

- Animal Model: BALB/c mice are lethally irradiated and then reconstituted with bone marrow cells transduced with a retrovirus expressing the human JAK2V617F mutation.
- Disease Monitoring: Development of an MPN-like phenotype is monitored by regular blood counts and measurement of spleen size.
- Treatment: Once the disease is established (e.g., elevated white blood cell count and palpable splenomegaly), mice are randomized to receive the investigational JAK2 inhibitor (e.g., administered orally twice daily) or a vehicle control.
- Efficacy Assessment:
 - Spleen Volume: Spleens are measured at the end of the study to assess the reduction in splenomegaly.
 - Hematological Parameters: Complete blood counts are performed weekly to monitor white blood cell, red blood cell, and platelet counts.

- Survival: A cohort of animals is followed to determine the impact of the treatment on overall survival.
- Cytokine Levels: Plasma levels of inflammatory cytokines (e.g., IL-6, TNF- α) are measured by ELISA.
- Histopathology: Spleen and bone marrow tissues are collected for histological analysis to assess disease burden and fibrosis.

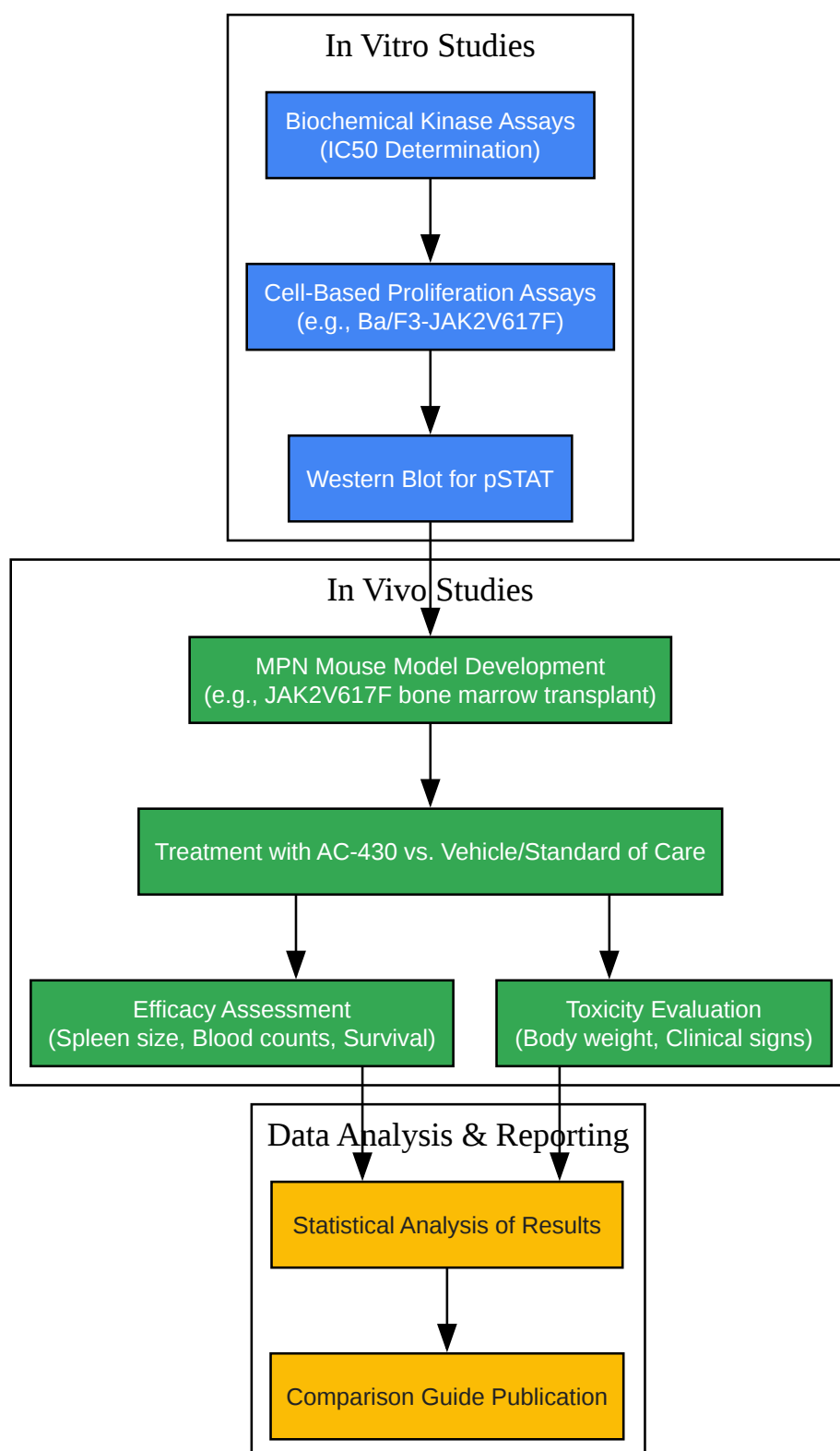
Signaling Pathway and Experimental Workflow Visualizations

Below are diagrams illustrating the JAK2-STAT signaling pathway targeted by **AC-430** and a typical experimental workflow for preclinical evaluation.



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JAK2-STAT Signaling Pathway Inhibition by **AC-430**.



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Typical Preclinical Evaluation Workflow for a JAK2 Inhibitor.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com